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molecular formula C9H14O4 B8438458 5,5-Dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid

5,5-Dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid

Cat. No. B8438458
M. Wt: 186.20 g/mol
InChI Key: LSEGXLXRWMYQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062092B2

Procedure details

To a stirred solution of 5,5-dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid benzyl ester (189 mg, 0.684 mmol) in tetrahydrofuran (7 mL) at 0° C. was added a solution of lithium hydroxide hydrate (34 mg, 0.821 mmol) in water (1.6 mL). The reaction mixture was stirred at 0° C. for 30 min and allowed to warm to ambient temperature and stirred for 19 h. The mixture was diluted with water and washed with ethyl acetate (2×). The aqueous layer was acidified to pH 5 with hydrochloric acid (2 M) and extracted with ethyl acetate (2×). The organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated to give the title compound (69 mg, 54%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.19 (s, 3H), 1.32 (s, 3H), 3.58 (d, J=11.8 Hz, 1H), 3.72 (d, J=11.8 Hz, 1H), 3.75 (d, J=12.3 Hz, 1H), 4.21 (d, J=12.3 Hz, 1H), 5.39 (dd, J=10.7, 0.9 Hz, 1H), 5.60 (dd, J=17.4, 0.9 Hz, 1H), 5.84 (dd, J=17.4, 10.7 Hz, 1H). LCMS (m/z) 185.2 [M−H], Tr=1.32 min.
Name
5,5-dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid benzyl ester
Quantity
189 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1([CH:19]=[CH2:20])[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][O:12]1)=[O:10])C1C=CC=CC=1.O.[OH-].[Li+]>O1CCCC1.O>[CH3:17][C:14]1([CH3:18])[CH2:13][O:12][C:11]([CH:19]=[CH2:20])([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2.3|

Inputs

Step One
Name
5,5-dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid benzyl ester
Quantity
189 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1(OCC(OC1)(C)C)C=C
Name
lithium hydroxide hydrate
Quantity
34 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 19 h
Duration
19 h
WASH
Type
WASH
Details
washed with ethyl acetate (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCC(OC1)(C(=O)O)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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